molecular formula C22H28N2O3 B11534531 2-Hydroxy-N'-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide

2-Hydroxy-N'-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11534531
M. Wt: 368.5 g/mol
InChI Key: CIJROCHOLKYEMP-HAVVHWLPSA-N
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Description

2-Hydroxy-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzohydrazide core with a hydroxy group and an octyloxy-substituted phenyl group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide typically involves a condensation reaction between 2-hydroxybenzohydrazide and 4-(octyloxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Dissolution: Dissolve 2-hydroxybenzohydrazide in ethanol.

    Addition: Add 4-(octyloxy)benzaldehyde to the solution.

    Reflux: Heat the mixture under reflux for several hours.

    Cooling: Allow the reaction mixture to cool to room temperature.

    Filtration: Filter the precipitated product.

    Purification: Purify the product by recrystallization from ethanol.

Industrial Production Methods

While the laboratory synthesis is straightforward, scaling up to industrial production requires optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated purification systems to handle larger volumes and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-Hydroxy-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Hydroxy-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide exerts its effects depends on its application:

    Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes.

    Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the p53 pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N’-[(E)-[4-(methoxy)phenyl]methylidene]benzohydrazide
  • 2-Hydroxy-N’-[(E)-[4-(ethoxy)phenyl]methylidene]benzohydrazide
  • 2-Hydroxy-N’-[(E)-[4-(butoxy)phenyl]methylidene]benzohydrazide

Uniqueness

Compared to its analogs, 2-Hydroxy-N’-[(E)-[4-(octyloxy)phenyl]methylidene]benzohydrazide stands out due to the longer alkyl chain (octyloxy group), which can influence its solubility, hydrophobicity, and interaction with biological membranes, potentially enhancing its biological activity and material properties.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(4-octoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H28N2O3/c1-2-3-4-5-6-9-16-27-19-14-12-18(13-15-19)17-23-24-22(26)20-10-7-8-11-21(20)25/h7-8,10-15,17,25H,2-6,9,16H2,1H3,(H,24,26)/b23-17+

InChI Key

CIJROCHOLKYEMP-HAVVHWLPSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

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